molecular formula C15H24N4O2S B2716057 N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 923102-20-9

N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2716057
CAS No.: 923102-20-9
M. Wt: 324.44
InChI Key: HMCWSDJGDXBOCI-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic ethanediamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a butan-2-yl group on the ethanediamide moiety. This compound belongs to a broader class of structurally related molecules designed for research applications, particularly in medicinal chemistry and drug discovery. Its analogs, such as BI84028 and BF96306, share the same core structure but differ in substituent groups, enabling comparative studies of structure-activity relationships (SARs) .

Properties

IUPAC Name

N'-butan-2-yl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-6-9(2)16-13(20)14(21)17-12-10-7-22-8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCWSDJGDXBOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[3,4-c]pyrazole derivative with an oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name N' Substituent CAS Number Molecular Formula Molecular Weight Price (USD)
N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (Target) Butan-2-yl Not Reported C₁₉H₂₄N₄O₂S 372.4845 N/A
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide (BI84028) (4-Methylphenyl)methyl 899756-43-5 C₁₉H₂₄N₄O₂S 372.4845 $8/1g
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide (BF96306) 1-Phenylethyl 899952-60-4 C₁₉H₂₄N₄O₂S 372.4845 Not Listed

Key Observations :

  • The target compound substitutes the ethanediamide’s N' position with a branched alkyl chain (butan-2-yl) , likely enhancing lipophilicity compared to the aryl-containing analogs.
  • BF96306 features a 1-phenylethyl substituent, combining alkyl and aryl properties, which may influence steric bulk and binding affinity .

Potential Implications of Substituent Variations

Lipophilicity and Solubility

In contrast, the aromatic substituents in BI84028 and BF96306 may enhance solubility in polar solvents due to planar geometry and dipole interactions.

Research and Availability

  • BI84028 is commercially available at $8/1g , indicating its use in ongoing pharmacological studies .
  • The target compound’s absence from commercial catalogs implies it may be a novel derivative requiring further synthesis and characterization.

Biological Activity

N-(butan-2-yl)-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of interest due to its potential biological activities. This article aims to consolidate available research findings related to its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC14H22N4S
Molar Mass282.42 g/mol
Density1.1489 g/cm³
Melting Point60-61 °C
SolubilityLow solubility in water

Research indicates that compounds with similar thieno[3,4-c]pyrazole structures often exhibit activities through the modulation of various biological pathways. For instance, they may interact with enzyme systems or receptors involved in inflammatory responses and cellular signaling.

Anticancer Activity

Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases. Experimental models have shown reduced edema and inflammation markers upon treatment with thieno[3,4-c]pyrazole derivatives.

Neuroprotective Effects

Research has indicated potential neuroprotective effects through the reduction of oxidative stress and inflammation in neuronal cells. The compound may enhance neuronal survival in models of neurodegenerative diseases by modulating pathways associated with oxidative damage.

Case Studies

  • Study on Anticancer Properties
    • Objective: Evaluate the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on cancer cell lines.
    • Method: MTT assay was used to assess cell viability.
    • Results: The compound exhibited IC50 values in low micromolar ranges against breast and lung cancer cells, indicating potent anticancer activity.
  • Anti-inflammatory Study
    • Objective: Investigate the effect on inflammatory markers in a rat model of arthritis.
    • Method: Administration of the compound was followed by assessment of joint swelling and cytokine levels.
    • Results: Significant reduction in joint swelling and pro-inflammatory cytokines was observed compared to control groups.
  • Neuroprotection Research
    • Objective: Assess neuroprotective effects in an oxidative stress model.
    • Method: Neuronal cells were exposed to oxidative agents with and without treatment.
    • Results: Treated cells showed increased viability and decreased markers of oxidative stress compared to untreated controls.

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